2-(Allyloxy)-5-bromobenzonitrile
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Overview
Description
2-(Allyloxy)-5-bromobenzonitrile is an organic compound that features a bromine atom, an allyloxy group, and a nitrile group attached to a benzene ring
Preparation Methods
The synthesis of 2-(Allyloxy)-5-bromobenzonitrile typically involves multiple steps. One common method starts with commercially available 2-allylphenol. The synthetic route includes nitration, selective bromination, allylation, and reduction of the nitro group . These steps are carried out under specific reaction conditions to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
2-(Allyloxy)-5-bromobenzonitrile undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Allyloxy)-5-bromobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of biologically active compounds.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(Allyloxy)-5-bromobenzonitrile involves its interaction with specific molecular targets. The allyloxy group can participate in various chemical reactions, while the bromine atom and nitrile group can influence the compound’s reactivity and stability. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
2-(Allyloxy)-5-bromobenzonitrile can be compared with other similar compounds, such as:
2-(Allyloxy)-5-chlorobenzonitrile: Similar structure but with a chlorine atom instead of bromine.
2-(Allyloxy)-5-fluorobenzonitrile: Similar structure but with a fluorine atom instead of bromine.
2-(Allyloxy)-5-iodobenzonitrile: Similar structure but with an iodine atom instead of bromine. These compounds share similar reactivity patterns but differ in their specific chemical properties due to the different halogen atoms attached to the benzene ring.
Properties
IUPAC Name |
5-bromo-2-prop-2-enoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h2-4,6H,1,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIQNDMJNRSONZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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